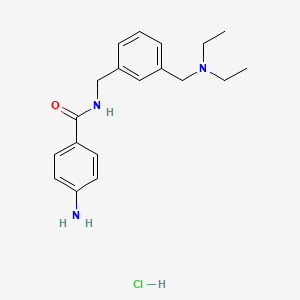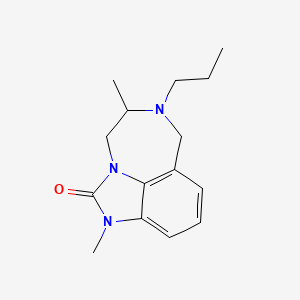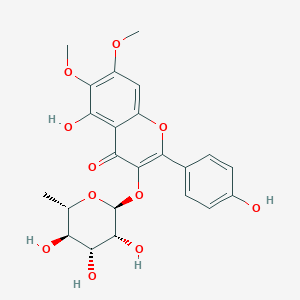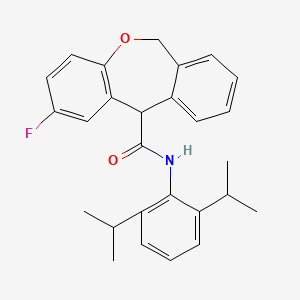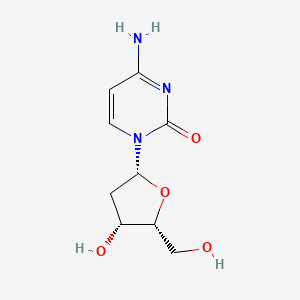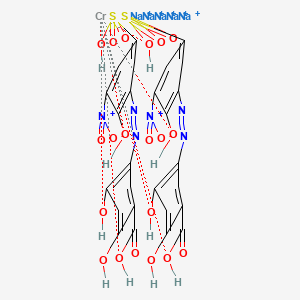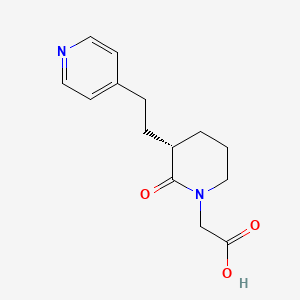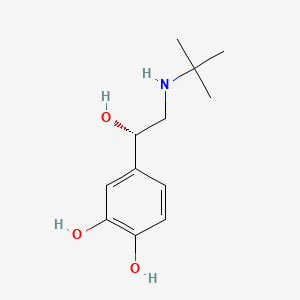
1,2-Benzenediol, 4-((1S)-2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colterol, (S)-, also known as (S)-4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a short-acting β2-adrenoreceptor agonist. It is a member of the class of ethanolamines and is structurally related to catecholamines. Colterol is primarily used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Colterol, (S)-, typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Protection: The phenolic hydroxyl groups are protected using a suitable protecting group like tert-butyldimethylsilyl chloride.
Amine Introduction: The protected intermediate is then reacted with tert-butylamine to introduce the amine group.
Deprotection: The protecting groups are removed to yield the final product, Colterol, (S)-.
Industrial Production Methods: Industrial production of Colterol, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: Colterol, (S)-, undergoes several types of chemical reactions, including:
Oxidation: Colterol can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated products
Aplicaciones Científicas De Investigación
Colterol, (S)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of β2-adrenoreceptor agonists.
Biology: Investigated for its effects on β2-adrenoreceptors in various biological systems.
Medicine: Used in the development of treatments for asthma and COPD.
Industry: Employed in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
Colterol, (S)-, exerts its effects by selectively binding to and activating β2-adrenoreceptors. This activation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. The molecular targets include β2-adrenoreceptors, and the pathways involved are the cyclic adenosine monophosphate (cAMP) signaling pathway .
Comparación Con Compuestos Similares
Bitolterol: A prodrug that is hydrolyzed to Colterol in the lungs. It has a longer duration of action compared to Colterol.
Salbutamol (Albuterol): Another β2-adrenoreceptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Terbutaline: A β2-adrenoreceptor agonist with a longer duration of action and different side effect profile.
Uniqueness of Colterol, (S)-: Colterol, (S)-, is unique due to its short-acting nature and rapid onset of action. It is particularly useful in acute management of bronchospasm, providing quick relief to patients .
Propiedades
Número CAS |
46719-52-2 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3/t11-/m1/s1 |
Clave InChI |
PHSMOUBHYUFTDM-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)


